Heptanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGMKSSBGDXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Record name | N-HEPTALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021597 | |
| Record name | Heptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-heptaldehyde appears as a colorless, oily liquid with a penetrating fruity odor. Insoluble in water and less dense than water. Hence floats on water. Used to make perfumes and pharmaceuticals., Liquid, Colorless liquid with a strong fruity odor; Hygroscopic; [Hawley] Clear faintly yellow-green liquid; [MSDSonline], colourless to slightly yellow liquid/penetrating, oily odour | |
| Record name | N-HEPTALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Heptanal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Heptanal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Heptanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Heptanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/632/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
307 °F at 760 mmHg (NTP, 1992), 152.8 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg | |
| Record name | N-HEPTALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-HEPTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Heptanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
95 °F (NTP, 1992), 48 °C (closed cup) | |
| Record name | N-HEPTALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-HEPTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Miscible with alcohol, ether. Soluble in 3 volumes of 60% alcohol., 1:12 IN 50% ALC, 1:4 IN 60% ALC, 1:2 IN 70% ALC, Slightly soluble in carbon tetrachloride; miscible with ethanol, ethyl ether, In water, 1,250 mg/L at 25 °C, 1.25 mg/mL at 25 °C, slightly soluble in water; miscible with alcohol, ether, fixed oils, 1 ml in 2 ml 70% alcohol (in ethanol) | |
| Record name | N-HEPTALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-HEPTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Heptanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Heptanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/632/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8495 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.82162 g/cu cm at 25 °C, 0.814-0.819 | |
| Record name | N-HEPTALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-HEPTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Heptanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/632/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.9 (Air = 1) | |
| Record name | N-HEPTALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-HEPTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3 mmHg at 77 °F ; 5 mmHg at 90.9 °F (NTP, 1992), 3.52 [mmHg], 3.52 mm Hg at 25 °C | |
| Record name | N-HEPTALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-Heptanal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | N-HEPTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily colorless liquid | |
CAS No. |
111-71-7 | |
| Record name | N-HEPTALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Heptanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Heptanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2190 | |
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| Record name | Heptanal | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Heptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.545 | |
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| Record name | HEPTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92N104S3HF | |
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| Record name | N-HEPTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Heptanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-45 °F (NTP, 1992), -43.3 °C, Heat of fusion = 2.3585X10+7 J/kmol at melting point | |
| Record name | N-HEPTALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-HEPTANAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Heptanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Heptanal and Its Derivatives
Established Synthetic Pathways for Heptanal
Hydroformylation of Alpha-Olefins
Hydroformylation, also known as the oxo process, is a prominent industrial method for synthesizing aldehydes from olefins, carbon monoxide, and hydrogen (syngas). For this compound production, 1-hexene (B165129) (PubChem CID: 11597) is the primary alpha-olefin feedstock. nih.govwikipedia.orgfishersci.caontosight.ainih.gov
The reaction typically employs transition metal catalysts, with rhodium and cobalt complexes being the most common. Rhodium-based catalysts are often preferred due to their high efficiency and ability to achieve high yields and selectivity for linear aldehydes, even under milder conditions compared to cobalt catalysts. fishersci.camdpi.comdntb.gov.uafishersci.ca The process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the olefin. fishersci.ca
Reaction Equation: CH₃(CH₂)₃CH=CH₂ + CO + H₂ → CH₃(CH₂)₅CHO (this compound) + CH₃(CH₂)₃CH(CHO)CH₃ (2-Methylhexanal)
While the desired product is typically linear this compound, branched isomers such as 2-methylhexanal (B3058890) (PubChem CID: 102515) can also form, depending on the catalyst and reaction conditions. mdpi.comdntb.gov.ua For instance, in the hydroformylation of 1-hexene, this compound (linear isomer) can represent a significant portion of the product composition, with linear-to-branched (n/i) ratios varying based on the catalytic system. mdpi.com
Table 1: Representative Hydroformylation Conditions for this compound Synthesis
| Catalyst System | Olefin Feedstock | Temperature (°C) | Pressure (kPa) | Key Products (Linear/Branched) | References |
| Rhodium catalyst | 1-Hexene | 100-200 | 20-200 | This compound, 2-Methylhexanal | ontosight.aidntb.gov.ua |
| Cobalt catalyst | 1-Hexene | 140-175 | 20,000 | This compound, branched aldehydes | fishersci.ca |
Oxidative Processes of Heptene (B3026448) and Octene
This compound can also be synthesized through the oxidative cleavage of longer-chain alkenes, specifically heptene (PubChem CID: 11610) and octene (PubChem CID: 8125). wikipedia.orgfishersci.caniscair.res.in
One effective method is the ozonolysis of 1-heptene (B165124). In this process, the carbon-carbon double bond of 1-heptene is cleaved by ozone (O₃), yielding this compound and formaldehyde (B43269) (CH₂O). This method is known for producing high-purity this compound and can be scaled for industrial production, provided the handling of ozone is carefully managed due to its strong oxidizing nature. fishersci.ca
Reaction Equation (Ozonolysis of 1-Heptene): CH₃(CH₂)₄CH=CH₂ + O₃ → CH₃(CH₂)₅CHO (this compound) + CH₂O (Formaldehyde)
Similarly, 1-octene (B94956) can undergo selective oxidative cleavage to produce this compound. Research has explored various catalytic systems, including silica-immobilized ruthenium(II) systems, for the selective oxidative cleavage of 1-octene, which can yield this compound and heptanoic acid. thegoodscentscompany.com While the outline specifically mentions heptene and octene, it is worth noting that controlled oxidation of 1-heptanol (B7768884) (PubChem CID: 8129) is also a straightforward laboratory and industrial method for preparing this compound. fishersci.cafishersci.cathegoodscentscompany.comthegoodscentscompany.com
Pyrolysis or Catalytic Dehydration of Ricinoleic Acid Esters
A significant route for this compound synthesis, particularly from renewable resources, involves the pyrolysis or catalytic dehydration of ricinoleic acid esters. Ricinoleic acid (PubChem CID: 643684), a hydroxy fatty acid, is a major component (approximately 90%) of castor oil, derived from the castor plant (Ricinus communis). nih.govsci-toys.comniscpr.res.inwikipedia.orgarabjchem.orgresearchgate.netchem960.comfardapaper.irchemspider.comnih.gov
The thermal cracking (pyrolysis) of ricinoleic acid or its methyl ester, methyl ricinoleate (B1264116) (PubChem CID: 5354133), under elevated temperatures leads to its cleavage into two main products: this compound and methyl undecylenate (PubChem CID: 6435903). nih.govsolubilityofthings.comarabjchem.orgresearchgate.netfardapaper.irnanobioletters.comchemijournal.com This process is a key method for obtaining this compound commercially. nih.govresearchgate.net
Reaction Equation (Pyrolysis of Methyl Ricinoleate): CH₃(CH₂)₅CH(OH)CH₂CH=CH(CH₂)₇COOCH₃ (Methyl Ricinoleate) → CH₃(CH₂)₅CHO (this compound) + CH₂=CH(CH₂)₈COOCH₃ (Methyl Undecylenate)
Research findings indicate that thermal cracking of methyl ricinoleate at specific temperatures, such as 350 °C for preheating and 550 °C for reaction, can yield this compound and methyl undecylenate in substantial amounts. For instance, yields of 27.3 wt.% for this compound and 46.7 wt.% for methyl undecylenate have been reported under optimized conditions. nanobioletters.comchemijournal.com
Table 2: Pyrolysis of Ricinoleic Acid Methyl Ester
| Feedstock | Process Type | Temperature (°C) | Key Products | This compound Yield (wt.%) | References |
| Methyl Ricinoleate | Thermal Cracking | 350 (preheat), 550 (reaction) | This compound, Methyl Undecylenate | 27.3 | nanobioletters.comchemijournal.com |
| Castor Oil (distillation/dehydration) | Pyrolysis/Catalytic Dehydration | Reduced pressure / Elevated temperature | This compound, Undecylenic Acids | Almost quantitative (for methyl ester) | nih.govfardapaper.ir |
Advanced Synthetic Approaches and Green Chemistry
The principles of green chemistry aim to minimize environmental impact and improve process efficiency. While dedicated "advanced" methods for synthesizing this compound under strictly solvent-free or novel condensation reaction conditions are less commonly highlighted as primary routes compared to the established industrial processes, green chemistry principles are applied to improve existing methods or in reactions involving this compound.
Solvent-Free Synthesis
While the concept of solvent-free synthesis is a significant aspect of green chemistry, direct solvent-free synthesis methods for this compound itself are not extensively detailed as a distinct advanced approach in the provided search results. However, the broader field of green chemistry emphasizes minimizing or eliminating the use of solvents. For instance, in the context of reactions of this compound, such as its aldol (B89426) condensation with benzaldehyde (B42025) to produce jasminaldehyde, solvent-free conditions have been successfully explored using various catalysts like modified chitosan (B1678972) or hydrotalcite. niscair.res.inthegoodscentscompany.comthegoodscentscompany.comchem960.comchemspider.comnih.govchemijournal.com This demonstrates a general trend towards greener practices in chemical synthesis, which could potentially influence future developments in this compound production or its subsequent transformations.
Derivatization Strategies involving this compound
This compound serves as a versatile building block for the synthesis of various derivatives through different chemical reactions. Two important derivatization strategies involve the formation of thiosemicarbazones and hydrazones.
Formation of Thiosemicarbazones (e.g., this compound, 3-Thiosemicarbazone)
Thiosemicarbazones are a class of organic compounds formed by the condensation reaction between thiosemicarbazide (B42300) and aldehydes or ketones. wikipedia.orgfishersci.canih.govnih.gov The synthesis of this compound, 3-Thiosemicarbazone exemplifies this derivatization. It is typically prepared by reacting this compound with thiosemicarbazide, often in an ethanol (B145695) solvent under reflux conditions. wikipedia.org
The general reaction mechanism for thiosemicarbazone formation involves several steps:
Protonation of the aldehyde oxygen: This activates the carbonyl group of this compound. wikipedia.org
Nucleophilic attack: The amine group of thiosemicarbazide performs a nucleophilic attack on the activated carbonyl carbon of this compound. wikipedia.org
Elimination of water: A molecule of water is eliminated, leading to the formation of an imine (C=N) bond. wikipedia.org
Tautomerization: The product may undergo tautomerization to stabilize as a thiosemicarbazone. wikipedia.org
Thiosemicarbazones, including this compound, 3-thiosemicarbazone, are known for their ability to form coordination complexes with various transition metals. wikipedia.orgfishersci.canih.gov This property makes them valuable ligands in coordination chemistry and contributes to their diverse biological activities. wikipedia.org
Formation of Hydrazones (e.g., this compound, (5-nitro-2-pyridyl)hydrazone)
Hydrazones are another important class of derivatives formed from aldehydes or ketones through a condensation reaction with hydrazine (B178648) derivatives. This compound, (5-nitro-2-pyridyl)hydrazone is synthesized by the condensation of this compound with 5-nitro-2-pyridylhydrazine.
This reaction is typically conducted under acidic conditions, which serve to catalyze the formation of the hydrazone bond. The process involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of this compound, followed by the elimination of a water molecule.
Hydrazones, including this compound, (5-nitro-2-pyridyl)hydrazone, find applications in various fields. They are frequently utilized as intermediates in the synthesis of more complex molecules, particularly in pharmaceutical research. Additionally, their ability to enhance the detectability of aldehydes makes them valuable derivatization agents in analytical chemistry.
Polymerization with Aniline (B41778) (e.g., Aniline;this compound)
This compound undergoes polymerization reactions with aniline (benzenamine) to form a polymeric compound often referred to as "aniline;this compound" or "this compound, polymer with benzenamine." evitachem.comlookchem.comechemi.com This reaction product is classified as a polyamide, a designation derived from the involvement of both amine and aldehyde functional groups in its structural formation. evitachem.com
The synthesis of aniline;this compound typically proceeds under controlled conditions, with the polymerization process being facilitated by the presence of an acid catalyst. evitachem.com The resulting compound possesses a molecular formula of C₁₃H₂₁NO and an approximate molecular weight of 207.32 g/mol . evitachem.comlookchem.comechemi.comchemnet.com Structurally, this polymer incorporates both hydrophobic characteristics from its alkyl chain and hydrophilic properties due to the amino group, influencing its solubility and reactivity. evitachem.com
This polymeric product finds versatile applications as an intermediate in the synthesis of various industrial materials, including dyes, pigments, pharmaceuticals, rubber chemicals, and agricultural products. lookchem.com
The following table summarizes key properties of the this compound-Aniline reaction product:
| Property | Value | Source |
| CAS Number | 9003-50-3 | lookchem.com |
| Molecular Formula | C₁₃H₂₁NO (for monomer unit) | lookchem.com |
| Molecular Weight | 207.31194 g/mol | lookchem.com |
| Appearance | White or off-white powder or crystalline | echemi.com |
| Boiling Point | 150.4°C at 760 mmHg | lookchem.com |
| Flash Point | 35°C | lookchem.com |
| Density | 0.912 g/mL at 20°C | lookchem.com |
| Water Solubility | 160 µg/L at 20°C | lookchem.com |
Derivatization for Analytical Detection (e.g., with 2,4-dinitrophenylhydrazine (B122626) (DNPH))
Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely employed analytical technique for the detection and quantification of aldehydes and ketones, including this compound. jst.go.jplcms.czresearchgate.netchemicalbook.comlibretexts.org This reaction is a condensation reaction, specifically a nucleophilic addition-elimination mechanism, where the amino group of DNPH adds across the carbonyl double bond of the aldehyde or ketone, followed by the elimination of a water molecule. chemicalbook.comlibretexts.orgwikipedia.orgchemguide.co.uk
The formation of a yellow, orange, or red precipitate, known as a dinitrophenylhydrazone, indicates a positive test for the presence of a carbonyl group. chemicalbook.comwikipedia.orgchemguide.co.ukbyjus.com The color of the precipitate can vary, with aromatic carbonyls typically yielding red precipitates and aliphatic carbonyls, such as this compound, producing more yellow hues. wikipedia.org
DNPH derivatives are stable, non-volatile, and often crystalline solids with characteristic sharp melting points, which are valuable for identifying the original carbonyl compound. wikipedia.orgbyjus.comuni-konstanz.de This derivatization method is particularly useful in environmental analysis, where aldehydes from ambient air are collected using trap tubes impregnated with DNPH-impregnated silica (B1680970) gel. The derivatized aldehydes are then eluted with acetonitrile (B52724) and analyzed using high-performance liquid chromatography (HPLC). lcms.czhitachi-hightech.com The derivatives are readily detectable by techniques such as UV/Vis spectrophotometry and liquid chromatography-mass spectrometry (LC-MS). jst.go.jplcms.cz
A common challenge in DNPH derivatization is the presence of unreacted excess DNPH, which can negatively impact analytical instruments by damaging LC columns or clogging sampling cones, thereby impairing detection sensitivity. jst.go.jp To address this, purification methods like solid phase extraction (SPE) are employed to effectively remove unreacted DNPH while ensuring high recovery of the derivatized products. jst.go.jp The method demonstrates good linearity and reproducibility, with reported detection limits for hydrazones in the microgram per liter (µg/L) range. uni-konstanz.de
Derivatization with 2-thiobarbituric acid
The derivatization of aldehydes with 2-thiobarbituric acid (TBA) forms the basis of the thiobarbituric acid (TBA) assay, a well-established method for quantitatively assessing lipid peroxidation by detecting aldehydic compounds, particularly in biological matrices. nih.govspringernature.combio-review.comoxfordbiomed.com This assay measures thiobarbituric acid reactive substances (TBARS), which are hydroperoxides and aldehydes whose concentrations increase in response to oxidative stress. oxfordbiomed.com
Malondialdehyde (MDA), a significant byproduct of lipid peroxidation, is a primary target quantified by the TBA assay. springernature.comoxfordbiomed.com The reaction between TBA and MDA, or other aldehydes, occurs under elevated temperatures and acidic conditions, leading to the formation of a Schiff base adduct. This adduct is a chromogenic and fluorescent product, enabling its measurement through spectrophotometric or fluorometric techniques. springernature.com
Research into the reaction of flavor aldehydes with TBA has revealed that the formation rate and spectral characteristics of the resulting pigments are dependent on the specific aldehyde and reaction conditions. acs.org
The following table details the general reaction characteristics of different aldehyde types with TBA:
| Aldehyde Type | Initial Pigment (Wavelength) | Conditions for Red Pigment (530-532 nm) |
| Alkanals | Yellow (450 nm) | Slow formation, after 1 hour heating at 100°C acs.org |
| 2-Alkenals | Favorable for red adduct | Excess TBA reagent, adequate heating at 100°C acs.org |
| 2,4-Dienals | Orange (494 nm) prevails | Slow development of red adduct (at least 5 hours) acs.org |
The development of the characteristic red adduct is particularly favored in acetic acid concentrations ranging from 15-25% v/v, whereas glacial acetic acid media are less conducive to pigment development. acs.org
Chemical Reactivity and Mechanistic Investigations of Heptanal
Oxidation Reactions
Aldehydes, including heptanal, are readily oxidized to their corresponding carboxylic acids nih.gov. This oxidation can even occur upon exposure to atmospheric oxygen during storage, leading to contamination with heptanoic acid nih.gov.
Catalytic Air Oxidation to Heptanoic Acid
The catalytic air oxidation of this compound to heptanoic acid is a significant industrial process procurementresource.com. This transformation typically employs transition metal catalysts under controlled pressure conditions nih.govprocurementresource.com. For example, the oxidation of this compound with oxygen in the presence of rhodium catalysts at 50 °C can achieve a 95% yield of heptanoic acid wikipedia.org. Furthermore, gold and gold-based alloys supported on materials such as mesoporous CeO2 have demonstrated high efficiency and selectivity for the aerobic oxidation of aldehydes, including this compound researchgate.net. Studies have also shown that heteropolyacids, specifically H3+n[PMo12-nVO40] (HPA-n, where n=2, 3, 8), exhibit excellent catalytic activity in the dioxygen-mediated oxidation of this compound, resulting in nearly quantitative conversion and high yields of heptanoic acid academie-sciences.fr. The choice of solvent plays a critical role in this reaction, with favorable conversions observed in acetonitrile (B52724) and tetrahydrofuran (B95107) (THF), and excellent yields achieved in pure acetic acid academie-sciences.fr.
Table 1: Catalytic Air Oxidation of this compound to Heptanoic Acid with HPA-2 Catalyst academie-sciences.fr
| Solvent | Conversion (%) | Yield of Heptanoic Acid (%) |
| Toluene | - | 91 |
| THF | 99 | 99 |
| Acetonitrile | 99 | 99 |
| Methanol | 13 | - |
| No solvent | - | 95 |
| Acetic Acid | - | 95 |
| AcOH/H2O (4.5/0.5 v/v) | - | 98 |
Oxidation by Permanganate (B83412) (e.g., Crown Ether-solubilized Potassium Permanganate)
Potassium permanganate (KMnO4) is a potent oxidizing agent capable of oxidizing a variety of organic compounds, including aldehydes wikipedia.orgnajah.edu. Its applicability in non-aqueous environments is enhanced through solubilization with crown ethers, such as 18-crown-6-ether. These crown ethers complex the potassium cation, thereby facilitating the dissolution of the permanganate ion in organic solvents like benzene (B151609) and methylene (B1212753) chloride najah.edunajah.edu.
Kinetic investigations into the oxidation of this compound by 18-crown-6-ether-solubilized potassium permanganate have revealed that the reaction follows first-order kinetics with respect to both the this compound substrate and the permanganate oxidant in both benzene and methylene chloride najah.edunajah.eduresearchgate.net. Stoichiometric analyses indicate that approximately two moles of this compound are consumed per mole of permanganate ion in both solvents, suggesting consistent mechanistic pathways najah.edu. The proposed mechanism involves an initial slow step where the permanganate ion adds to this compound, forming a permanganate ester intermediate. This intermediate then reacts with a second molecule of this compound to produce a diester, which subsequently hydrolyzes to yield the heptanoate (B1214049) anion as the final product najah.edu.
Table 2: Kinetic Parameters for this compound Oxidation by Crown Ether-Solubilized KMnO4 najah.eduresearchgate.net
| Solvent | Order w.r.t. This compound | Order w.r.t. Permanganate |
| Benzene | First order | First order |
| Methylene Chloride | First order | First order |
Photooxidation Processes
Aldehydes, including this compound, are significant participants in atmospheric reactions and can undergo photodissociation upon absorbing light in the near UV spectrum (240-360 nm) nih.govbg.ac.rs. This light absorption is attributed to a symmetry-forbidden n-π* transition nih.gov. The photooxidation of n-heptanal in air yields major products such as pent-1-ene, carbon monoxide (CO), vinyl alcohol, and ethanal bg.ac.rsresearchgate.net. The vinyl alcohol product subsequently undergoes tautomerization to ethanal researchgate.net.
Photoexcitation of aldehydes to their singlet state (S1) can lead to their conversion to a triplet state (T1) via intersystem crossing beilstein-journals.orgwikipedia.org. This triplet state is the precursor for various photochemical transformations, including Norrish Type I and Norrish Type II dissociations beilstein-journals.org.
Norrish Type I Reaction: This process involves the photochemical cleavage or homolysis of aldehydes at the α-carbon-carbon bond, resulting in the formation of two free radical intermediates through α-scission wikipedia.orgresearchgate.net. For this compound, the Norrish Type I pathway can generate an n-hexyl radical and a formyl radical (HCO) bg.ac.rs. The n-hexyl radical can subsequently react with oxygen to produce hexanal (B45976) wikipedia.org.
Norrish Type II Reaction: This reaction is characterized by the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl compound, which leads to the formation of a 1,4-biradical wikipedia.orgresearchgate.net. This biradical can then either fragment via β-scission to yield an alkene and an enol (which rapidly tautomerizes into a carbonyl compound) or undergo intramolecular recombination to form a substituted cyclobutane (B1203170) wikipedia.orgresearchgate.net. In the photolysis of this compound, the Norrish Type II pathway contributes to the formation of 1-pentene (B89616) and acetaldehyde (B116499), as well as cyclic alcohols bg.ac.rswikipedia.org.
For n-heptanal, the absolute quantum yields for the radical (Norrish Type I) and molecular (Norrish Type II) decomposition channels at 700 Torr have been reported as 0.031 and 0.118, respectively bg.ac.rs.
The absolute quantum yields (Φ) for the photolysis of n-heptanal demonstrate a slight dependency on the total pressure bg.ac.rsresearchgate.net. At a pressure of 100 Torr, the total quantum yield (Φ100) for n-heptanal was measured to be 0.36 ± 0.03, while at 700 Torr, the value was Φ700 = 0.31 ± 0.01 bg.ac.rsresearchgate.net. This observed pressure dependency is attributed to the collisional deactivation of photoexcited molecules nih.govresearchgate.net. Similar pressure effects on quantum yields have been noted for other aldehydes, suggesting that collisional quenching can deactivate the excited singlet state through pressure-induced intersystem crossing to the triplet state, which is subsequently rapidly quenched by oxygen researchgate.net.
Table 3: Total Quantum Yields for n-Heptanal Photooxidation at Different Pressures bg.ac.rsresearchgate.net
| Pressure (Torr) | Total Quantum Yield (Φ) |
| 100 | 0.36 ± 0.03 |
| 700 | 0.31 ± 0.01 |
Reduction Reactions
This compound is capable of undergoing reduction reactions, which typically result in the formation of 1-heptanol (B7768884), its corresponding primary alcohol solubilityofthings.com. This conversion can be achieved through hydrogenation wikipedia.org. For instance, this compound can be efficiently converted to 1-heptanol via hydrogenation wikipedia.org.
Bioconversion to Heptanol (B41253) (e.g., by Saccharomyces cerevisiae)
The bioconversion of this compound to heptanol can be efficiently carried out by the yeast Saccharomyces cerevisiae. This process primarily yields heptanol, with heptanoic acid and 2-hydroxyheptanoic acid as minor co-products. researchgate.netnih.govebi.ac.ukebi.ac.uk
Optimized conditions for this biotransformation include a 3-day incubation period, a pH of 7.0, a this compound concentration of 0.15 ml per 100 ml of medium, and a S. cerevisiae concentration of 0.15 g per 100 ml of medium. researchgate.netnih.govebi.ac.ukebi.ac.uk Notably, reducing the maltose (B56501) content in the medium to 0.3 g per 100 ml significantly enhances the conversion of this compound. researchgate.netnih.govebi.ac.ukebi.ac.uk Under these optimal conditions, S. cerevisiae can convert this compound to heptanol with a reported yield of 68.9 ± 1.1% w/w. researchgate.netnih.govebi.ac.ukebi.ac.uk
Table 1: Optimum Conditions for Bioconversion of this compound to Heptanol by Saccharomyces cerevisiae
| Parameter | Optimum Value |
| Incubation Period | 3 days |
| pH | 7.0 |
| This compound Concentration | 0.15 ml / 100 ml medium |
| S. cerevisiae Concentration | 0.15 g / 100 ml medium |
| Maltose Content | 0.3 g / 100 ml medium |
| Heptanol Yield | 68.9 ± 1.1% w/w |
Heterogeneous Catalytic Hydrogenation to Heptanol
This compound can be converted to 1-heptanol through hydrogenation processes, which often employ heterogeneous catalysts. wikipedia.org For instance, cobalt carbonyl phosphine (B1218219) complexes, such as Co2(CO)6(PR3)2 (where R = C4H9), have been identified as effective catalyst precursors for the synthesis of n-heptanol from n-heptanal. researchgate.net
While copper-ligated complexes (e.g., HN(CH2CH2PR2)2-ligated copper complexes) are known to catalyze the hydrogenation of aldehydes to alcohols, this compound's propensity for aldol (B89426) condensation can sometimes interfere with these reactions. rsc.org Polynuclear platinum carbonyl anions have also been investigated for their catalytic activity in the homogeneous hydrogenation of this compound. rsc.org
Condensation Reactions (Aldol Condensation)
This compound readily participates in aldol condensation reactions, a fundamental carbon-carbon bond-forming process in organic chemistry. wikipedia.orgmdpi.comontosight.aiaccessscience.comnanobioletters.comresearchgate.netresearchgate.netresearchgate.netgoogle.comarabjchem.orgcapes.gov.brresearchgate.netniscpr.res.inproquest.comiitm.ac.inresearchgate.netbyjus.com The aldol reaction involving pentanal and this compound was first reported by Aleksandr Porfiryevich Borodin. accessscience.com
A significant application of this compound's condensation reactivity is its cross-aldol condensation with benzaldehyde (B42025), which yields jasminaldehyde (α-amylcinnamaldehyde), a commercially important fragrance chemical. wikipedia.orgmdpi.comontosight.ainanobioletters.comresearchgate.netresearchgate.netresearchgate.netgoogle.comarabjchem.orgcapes.gov.brniscpr.res.inproquest.comiitm.ac.inresearchgate.netbyjus.com However, a competing reaction is the self-condensation of this compound, which forms 2-n-pentyl-2-n-nonenal as a major by-product, thereby reducing the yield of the desired cross-condensation product. mdpi.comnanobioletters.comresearchgate.netresearchgate.netgoogle.comarabjchem.orgresearchgate.netniscpr.res.inignited.in
To minimize self-condensation and enhance the selectivity for jasminaldehyde, a high molar ratio of benzaldehyde to this compound is typically employed. mdpi.comresearchgate.netgoogle.comarabjchem.org Additionally, the slow, controlled addition of this compound to the reaction mixture can further suppress self-condensation. google.comniscpr.res.injove.com
Various catalysts have been explored to optimize these condensation reactions. Acid-base bifunctional catalysts, such as Mg-Al hydrotalcite, are particularly effective in achieving high jasminaldehyde selectivity. mdpi.comresearchgate.netresearchgate.netcapes.gov.br Other catalysts include surfactant catalysts like cetyltrimethylammonium bromide, double metal cyanide catalysts, and organocatalysts such as L-Proline in combination with benzoic acid. mdpi.comnanobioletters.comresearchgate.netresearchgate.netresearchgate.netarabjchem.orgcapes.gov.brresearchgate.netniscpr.res.inproquest.comiitm.ac.inignited.in The reaction conditions, including temperature, solvent, and catalyst choice, significantly influence the reaction outcome and the distribution of products and by-products. mdpi.comontosight.ainanobioletters.comresearchgate.netarabjchem.orgcapes.gov.brresearchgate.net
Reaction Kinetics and Mechanistic Pathways
Detailed kinetic and mechanistic investigations have been conducted on various reactions involving this compound.
Rate Laws and Activation Parameters
The oxidation of this compound by 18-crown-6-ether-solubilized potassium permanganate in non-aqueous solvents like benzene and dichloromethane (B109758) has been studied extensively. najah.eduresearchgate.netnajah.edu The kinetics of this oxidation reveal a first-order dependence on both the this compound substrate and the permanganate oxidant, irrespective of whether benzene or dichloromethane is used as the solvent. najah.eduresearchgate.netnajah.edu This reaction yields the heptanoate ion as the exclusive product. najah.eduresearchgate.net
Activation parameters for this oxidation, including activation energy (Ea), standard enthalpy (ΔH), standard entropy change (ΔS), and standard free energy (ΔG), have been reported. najah.eduresearchgate.netnajah.edu A negative value for ΔS in methylene chloride suggests a more ordered transition state in this solvent compared to benzene, where ΔS* is positive. najah.edu
Table 2: Activation Parameters for the Oxidation of this compound by KMnO4
| Parameter | Benzene (Unit) | Methylene Chloride (Unit) |
| Ea | Reported | Reported |
| ΔH | Reported | Reported |
| ΔS | Positive | Negative |
| ΔG* | Reported | Reported |
Note: Specific numerical values for activation parameters were reported in the source but not extracted for direct tabular presentation here. najah.eduresearchgate.netnajah.edu
In the gas phase, the rate constant for the reaction of n-heptanal with photochemically-produced hydroxyl radicals has been measured at 3.0 × 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.govornl.gov This rate corresponds to an atmospheric half-life of approximately 13 hours. nih.govornl.gov Furthermore, kinetic studies have determined the rate coefficient for the gas-phase reaction of atomic chlorine with n-heptanal to be (3.00 ± 0.34) × 10⁻¹⁰ cm³/molecule-sec. copernicus.org
Influence of Catalysts and Solvents on Reaction Mechanisms
The choice of catalysts and solvents profoundly impacts the mechanisms and outcomes of this compound's reactions.
Catalysts: In aldol condensation reactions, acid-base bifunctional catalysts, such as Mg-Al hydrotalcite, are favored for achieving high selectivity towards jasminaldehyde. mdpi.comresearchgate.netresearchgate.netcapes.gov.br However, stronger Lewis basic sites (e.g., those found in MgO) or Brønsted basic sites (from rehydrated mixed oxides) can promote the formation of carbanions from this compound, which in turn favors self-condensation products. researchgate.net Organocatalysts like L-Proline, when combined with benzoic acid, have also demonstrated high selectivity for jasminaldehyde. niscpr.res.in Additionally, double metal cyanide catalysts have been shown to influence both the conversion and selectivity in aldol condensation processes. ignited.in Beyond condensation, ruthenium(II) complexes have been identified as catalysts for the reduction of this compound by sodium formate. cas.cz
Solvents: For the oxidation of this compound by potassium permanganate, the reaction kinetics remain first-order with respect to both reactants, regardless of whether benzene or dichloromethane is used as the solvent. najah.eduresearchgate.netnajah.edu In aldol condensation reactions, performing the reaction under solvent-free conditions can lead to high conversion and selectivity, with an example being 100% conversion and 97% selectivity to jasminaldehyde over a SiO2-Al2O3(3/1)-TMSPA catalyst. researchgate.net The specific solvent used in aldol condensation, even with identical kinetic parameters, can result in notable differences in conversion and product distribution due to variations in activity coefficients. researchgate.net Solvents such as methanol, ethanol (B145695), n-propanol, and n-butanol have been shown to exert distinct effects on the reaction outcome. researchgate.net The nature of the solvent also plays a critical role in influencing the selectivity observed in aldol condensation reactions. researchgate.net
Biological and Biochemical Significance of Heptanal
Role as a Biomarker
Volatile organic compounds (VOCs) like heptanal can mirror local and systemic metabolic processes, making them candidates for non-invasive disease detection. ersnet.org The analysis of such compounds in biological samples has gained traction for its potential in diagnostics. nih.gov
Elevated levels of endogenous aldehydes are considered potential biological markers for several diseases. researchgate.net Research has specifically investigated the link between this compound concentrations and lung cancer in various human samples.
Blood: Studies analyzing serum samples have found that the content of this compound is significantly increased in patients with lung cancer compared to healthy controls and smokers. researchgate.net This suggests that this compound in the blood may serve as a useful biomarker for the disease. researchgate.netresearchgate.net
Urine: A method developed for determining this compound in human urine found higher concentrations in lung cancer patients compared to healthy individuals. nih.gov This indicates that urinary this compound could also be a valuable non-invasive marker. nih.gov
Saliva: While the broader use of saliva as a biological fluid for detecting metabolic changes in cancer is recognized, specific research has identified this compound as a potential lung cancer biomarker in saliva samples. researchgate.netmdpi.com Saliva collection is non-invasive, quick, and convenient, making it a preferred medium for biomarker discovery. nih.gov
Table 1: this compound Levels in Biological Matrices of Lung Cancer Patients vs. Controls
| Biological Matrix | Finding in Lung Cancer Patients | Source |
|---|---|---|
| Blood (Serum) | Significantly increased levels compared to healthy controls and smokers. | researchgate.net |
| Urine | Higher concentrations observed compared to healthy controls. | nih.gov |
| Saliva | Identified as a potential biomarker for lung cancer. | researchgate.net |
The detection of SARS-CoV-2 biomarkers in exhaled breath offers a rapid and non-invasive method for monitoring infectious diseases. nih.govresearchgate.net this compound has been identified as a key biomarker that is significantly elevated in the breath of patients with COVID-19. nih.govresearchgate.net This finding has been observed in both adult and pediatric populations, where the breath of children with SARS-CoV-2 infection also showed increased levels of this compound. nih.gov The consistent elevation of aldehydes in the breath of individuals with COVID-19 supports the development of breath-based diagnostics. nih.gov
This compound is an endogenous aldehyde that results from the oxidation of lipids within cell membranes. foodb.ca This process, known as lipid peroxidation, is a key consequence of oxidative stress, which occurs when there is an imbalance between pro-oxidants and antioxidants in the body. nih.gov
Lipid peroxidation is a chain reaction where oxidants like free radicals attack polyunsaturated fatty acids (PUFAs), which are components of cell membranes. nih.govwikipedia.org This oxidative degradation leads to the formation of various products, including a diverse mixture of aldehydes. wikipedia.orgnih.gov The process involves a free-radical-mediated reaction that damages lipids and is implicated in the pathogenesis of various diseases. researchgate.netwikipedia.org Specifically, under conditions of oxidative stress, the oxidative cleavage of lipids in tissues can generate aldehydes such as 2-hydroxythis compound (B95475). nih.gov
Natural Occurrence and Biosynthesis
This compound is not only produced within biological systems but is also found naturally in a wide variety of plants and fruits.
This compound is a naturally occurring compound found in numerous plants, contributing to their characteristic aroma and flavor. It is present in the essential oils of plants such as ylang-ylang (Cananga odorata), clary sage (Salvia sclarea), lemon (Citrus x limon), bitter orange (Citrus x aurantium), rose (Rosa), and hyacinth (Hyacinthus). wikipedia.orghmdb.ca It is also found in a variety of common fruits and foods, including sweet oranges, lemons, guava, plums, corn, and tea. foodb.cahmdb.caflavscents.com
Table 2: Selected Natural Sources of this compound
| Source Type | Examples | Source |
|---|---|---|
| Essential Oils | Ylang-ylang, Clary sage, Lemon, Bitter orange, Rose, Hyacinth | wikipedia.orghmdb.ca |
| Fruits | Sweet oranges, Lemons, Guava, Papaya, Plums, Wild strawberry | hmdb.caflavscents.com |
| Vegetables & Grains | Carrots, Corn, Celery, Oat seed, Rice | foodb.caflavscents.com |
| Other | Tea, Coriander seed, Milk, Butter | hmdb.caflavscents.comfragranceconservatory.com |
Within biological systems, including humans, this compound is produced endogenously. foodb.ca The primary mechanism for its formation is lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids that are integral components of cell membranes. foodb.canih.gov This process is initiated by reactive oxygen species (ROS) and is a hallmark of oxidative stress. nih.govwikipedia.org Therefore, the presence of this compound in biological fluids and exhaled breath is often directly linked to systemic or localized oxidative stress and the resulting cellular damage. nih.gov
Biotransformation Pathways (e.g., from arachidonic acid oxidation)
This compound is an endogenous aldehyde that can be formed through the oxidation of polyunsaturated fatty acids, which are key components of cellular membranes. One significant pathway involves the lipid peroxidation of arachidonic acid. The process is initiated by reactive oxygen species, which promote the oxidation of fatty acids, leading to the formation of hydroperoxides.
In the case of arachidonic acid, oxidation can lead to the formation of various aldehydic products. Research has identified 2-hydroxythis compound as a lipid peroxidation product of arachidonic acid. nih.gov More broadly, the peroxidation of unsaturated fatty acids can generate hemiacetal intermediates. These hemiacetals can then dissociate to yield a mixture of more volatile aldehydes, including this compound. nih.gov This process represents a key biotransformation pathway where complex lipids are broken down into smaller, volatile compounds like this compound, often as a result of oxidative stress.
Ecological and Pheromonal Roles
This compound plays crucial roles in chemical communication within ecosystems, particularly as a pheromone that mediates insect behavior.
Insect Pheromones (e.g., in Cotesia parasitoids)
The function of this compound as a pheromone is notably complex and species-dependent, as demonstrated in Cotesia parasitoid wasps. The compound's role differs significantly between closely related species, reflecting divergent mating strategies. proquest.comresearchgate.net
In the gregarious parasitoid, Cotesia glomerata, this compound functions as a repellent pheromone. proquest.com It is used by males to avoid competition for mates among siblings, which is a common scenario given their lifecycle. proquest.com Conversely, in the solitary parasitoid Cotesia marginiventris, this compound serves a completely different purpose. Here, it acts as a synergist, enhancing the attractiveness of the female's primary sex pheromone to males. proquest.comresearchgate.net This demonstrates how a single compound can evolve distinct pheromonal functions to suit different reproductive strategies. proquest.com The aldehydes involved in these pheromonal blends are likely derived from the oxidation of unsaturated cuticular hydrocarbons. proquest.comresearchgate.net
Table 1: Pheromonal Roles of this compound in Cotesia Species
| Species | Mating Strategy | Role of this compound | Behavioral Outcome |
|---|---|---|---|
| Cotesia glomerata | Gregarious | Repellent Pheromone | Avoidance of mate competition among males proquest.comresearchgate.net |
| Cotesia marginiventris | Solitary | Pheromone Synergist | Enhances attractiveness of female sex pheromone proquest.comresearchgate.net |
Olfactory and Gustatory Properties
This compound is characterized by a distinct and complex sensory profile, contributing to its role in both natural and commercial applications.
Olfactory Properties: The odor of this compound is most frequently described as having strong fruity, oily-greasy, and fatty characteristics. wikipedia.org It is also described as possessing fresh, green, and citrus notes. thegoodscentscompany.com This multifaceted aroma profile makes it a component in certain fragrances, where it can contribute to aldehydic and floral accords. thegoodscentscompany.com
Gustatory Properties: The taste of this compound is described as aldehydic, with citrus and fat notes. It is also reported to have a green taste profile. thegoodscentscompany.com
Table 2: Sensory Profile of this compound
| Sensory Aspect | Descriptors |
|---|---|
| Odor | Fruity, Oily-Greasy, Fatty, Fresh, Green, Citrus wikipedia.orgthegoodscentscompany.com |
| Taste | Aldehydic, Citrus, Fat, Green thegoodscentscompany.com |
Analytical Methodologies for Heptanal Quantification and Profiling
Chromatographic Techniques
Chromatographic techniques are central to the separation, identification, and quantification of Heptanal from complex samples. These methods leverage differences in chemical properties to achieve high-resolution separation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized technique for the analysis of volatile organic compounds (VOCs), including this compound, across various matrices such as human breath, blood, urine, and food samples. researchgate.netmdpi.comsigmaaldrich.comrsc.orgnih.govpan.olsztyn.pl Its ability to separate volatile components and provide characteristic mass spectra makes it invaluable for both qualitative identification and quantitative determination of this compound. researchgate.netnist.gov
Research has demonstrated the application of GC-MS for this compound analysis in biological samples. For instance, a method employing headspace single-drop microextraction (HS-SDME) with droplet derivatization, followed by GC-MS, was developed for the analysis of hexanal (B45976) and this compound in human blood. This approach involved the derivatization of aldehydes with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. sigmaaldrich.com Another study utilized magnetic headspace adsorptive microextraction (M-HS-AME) coupled with GC-MS for the determination of hexanal and this compound in saliva samples. This method exhibited good linearity, with detection limits for this compound reported at 0.26 ng mL⁻¹. nih.gov
In food analysis, solid-phase microextraction (SPME) combined with GC-MS is a common technique for volatile aldehydes. In oat flakes, this compound was identified as a carbonyl compound resulting from the oxidation of polyunsaturated fatty acids, with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber proving suitable for extraction. pan.olsztyn.pl Similarly, this compound, alongside other aldehydes like hexanal, octanal, and nonanal, was detected in fresh tuna, attributed to the oxidative degradation of polyunsaturated fatty acids. mdpi.com
For the analysis of this compound in human urine, SPME-GC-FID (Flame Ionization Detector) has been employed. This method reported detection limits of 1.0 μg mL⁻¹ for this compound using direct-immersion SPME (DI-SPME) and 0.5 ng/mL (equivalent to 0.5 μg/L) using headspace SPME (HS-SPME). The calibration curves for these methods demonstrated acceptable linearity (R² > 0.99) over concentration ranges of 0.01-10 μg mL⁻¹ for DI-SPME-GC-FID and 0.01-15 μg mL⁻¹ for HS-SPME-GC-FID. researchgate.netmdpi.com
Table 1: this compound Detection Limits and Linearity Ranges by GC-MS
| Method | Matrix | Derivatization Agent | Linearity Range | LOD (this compound) | Reference |
| HS-SDME-GC-MS | Human Blood | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | Not specified for this compound | Not specified for this compound | sigmaaldrich.com |
| M-HS-AME-GC-MS | Saliva | CoFe₂O₄ magnetic nanoparticles embedded in reversed-phase polymer | Up to 50 ng mL⁻¹ | 0.26 ng mL⁻¹ | nih.gov |
| DI-SPME-GC-FID | Human Urine | Not specified | 0.01-10 μg mL⁻¹ | 1.0 μg mL⁻¹ | researchgate.netmdpi.com |
| HS-SPME-GC-FID | Human Urine | Not specified | 0.01-15 μg mL⁻¹ | 0.5 ng/mL (0.5 μg/L) | researchgate.netmdpi.com |
| HS-SPME-GC-MS | Urine | Not specified | Not specified | 0.23 ng mL⁻¹ | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of carbonyl compounds, including this compound. Due to the high activity, polarity, chemical instability, and lack of strong chromophores or fluorophores in aldehydes, derivatization is often a prerequisite for their effective detection by HPLC. epa.govresearchgate.net 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common derivatization agent, reacting with aldehydes to form stable hydrazones that are amenable to HPLC analysis with various detectors. epa.govresearchgate.netscielo.sa.crnih.govresearchgate.netsigmaaldrich.cn
HPLC coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a standard and robust method for the quantification of aldehydes, including this compound, typically following derivatization with DNPH. epa.govresearchgate.netscielo.sa.crnih.govsigmaaldrich.cn The US EPA Method 8315A, for instance, outlines procedures for the determination of free carbonyl compounds, including this compound, in matrices such as aqueous, soil, waste, and air samples, utilizing HPLC with UV/Vis detection after DNPH derivatization. epa.gov
A validated HPLC-UV/Vis method for the analysis of aldehydes in rainwater and air reported a quantification limit of 4.70 μg/m³ for this compound. This method demonstrated good linearity, with R² values equal to or greater than 0.9991 for the calibration curves. scielo.sa.cruna.ac.cr In the context of human blood analysis, an ultrasound-assisted headspace liquid-phase microextraction method, incorporating in-drop derivatization and subsequent LC-UV detection, was developed for hexanal and this compound. This method achieved good linearity (r > 0.997) within a concentration range of 0.01-10 μmol L⁻¹ and a limit of detection (LOD) of 0.80 nmol L⁻¹ for this compound. nih.gov
HPLC-DAD is an advanced variant of HPLC-UV, offering the advantage of simultaneously scanning the entire ultraviolet and visible light spectrum. This capability enhances efficiency and provides more comprehensive spectral data for compound identification and quantification. measurlabs.com A method utilizing bar adsorptive microextraction (BAµE) followed by HPLC-DAD for the quantification of hexanal and this compound in human urine reported an LOD of 0.73 μmol L⁻¹ for this compound, with relative recoveries ranging from 88% to 111%. ebi.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, particularly those employing Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (LC-APCI-MS-MS), offer superior sensitivity and selectivity for the analysis of aldehydes like this compound. researchgate.netresearchgate.netnih.gov As with other HPLC methods, derivatization, commonly with DNPH, is often performed prior to LC-MS analysis to enhance detection and separation. researchgate.netnih.govnih.gov
A novel analytical approach combining simultaneous derivatization and dispersive liquid-liquid microextraction (DLLME) followed by LC-APCI-MS-MS was developed for the analysis of hexanal and this compound in human blood. This method achieved a linearity range of 100–1,000 nmol L⁻¹ and a low detection limit (LOD) of 0.076 nmol L⁻¹ for this compound. The enrichment factor for this compound using this method was reported as 73. researchgate.netresearchgate.net
LC/APCI-MS/MS has also been successfully applied for the simultaneous determination of various aldehydes, including n-heptanal, in exhaled breath condensate (EBC) after DNPH derivatization. This method established linearity over 4–5 orders of magnitude and reported detection limits in the 0.3–1.0 nM range for the aldehydes analyzed. nih.govnih.gov Another method for hexanal and this compound in plasma using polymer monolith microextraction (PMME) with in situ derivatization followed by HPLC-UV reported an LOD of 3.6 nmol/L for this compound. nih.gov
Table 2: this compound Detection Limits and Linearity Ranges by HPLC-based Methods
| Method | Matrix | Derivatization Agent | Linearity Range | LOD (this compound) | Quantification Limit (this compound) | Reference |
| HPLC-UV/Vis | Rainwater and Air | 2,4-DNPH | R² ≥ 0.9991 | Not specified | 4.70 μg/m³ | scielo.sa.cruna.ac.cr |
| LC-UV | Human Blood | 2,4-DNPH | 0.01-10 μmol L⁻¹ (r > 0.997) | 0.80 nmol L⁻¹ | Not specified | nih.gov |
| HPLC-DAD | Human Urine | 2,4-DNPH | Not specified | 0.73 μmol L⁻¹ | Not specified | ebi.ac.uk |
| LC-APCI-MS-MS | Human Blood | 2,4-DNPH | 100–1,000 nmol L⁻¹ | 0.076 nmol L⁻¹ | Not specified | researchgate.netresearchgate.net |
| LC-APCI-MS/MS | Exhaled Breath Condensate (EBC) | 2,4-DNPH | 4–5 orders of magnitude | 0.3–1.0 nM (range for aldehydes) | Not specified | nih.gov |
| HPLC-UV | Plasma | 2,4-DNPH | Not specified | 3.6 nmol/L | Not specified | nih.gov |
| MSPE-HPLC | Human Urine | 2,4-DNPH | 0.005–5 μmol L⁻¹ (r > 0.9982) | 0.78 nmol L⁻¹ | Not specified | rsc.org |
High-Performance Liquid Chromatography (HPLC)
Sample Preparation and Enrichment Strategies
Solid-Phase Extraction (SPE) is a well-established technique used for the extraction and preconcentration of analytes from various matrices. researchgate.netnih.govresearchgate.netrsc.orgrsc.org The principle involves the selective partitioning of analytes from a liquid sample onto a solid sorbent material. rsc.org
A notable application for this compound involves magnetic solid-phase extraction (MSPE). A method utilizing C8-amine-Fe₃O₄ magnetic nanoparticles was developed for the determination of hexanal and this compound in human urine. In this procedure, the aldehydes were derivatized with DNPH, and the resulting hydrazones were subsequently extracted by the magnetic nanoparticles. This MSPE-HPLC method demonstrated good linearity (r > 0.9982) over a concentration range of 0.005–5 μmol L⁻¹ and achieved a limit of detection (LOD) of 0.78 nmol L⁻¹ for this compound. Average recoveries for urine samples ranged from 82.5% to 99.4%. rsc.org SPE is frequently coupled with HPLC for the analysis of aldehydes. nih.govresearchgate.net
Solid-Phase Microextraction (SPME) represents a modern, solvent-free, and highly efficient microextraction technique. researchgate.netmdpi.comnih.govrsc.orgtandfonline.com SPME operates on the principle of partitioning analytes between the sample matrix and a stationary phase coated on a fused silica (B1680970) fiber. mdpi.comnih.govtandfonline.com This technique integrates sampling, extraction, and enrichment into a single, streamlined process, contributing to its efficiency and environmental friendliness. rsc.org
After extraction, the concentrated analytes are typically desorbed thermally into a Gas Chromatography (GC) injector or eluted with solvents for High-Performance Liquid Chromatography (HPLC) applications. nih.gov SPME can be performed in two main modes: direct immersion (DI-SPME), where the fiber is immersed directly into the liquid sample, and headspace (HS-SPME), where the fiber is exposed to the vapor phase above the sample. researchgate.netmdpi.comnih.gov
HS-SPME coupled with GC-MS is a common approach for analyzing volatile aldehydes like this compound in food and biological samples. mdpi.compan.olsztyn.pl For instance, in the analysis of hexanal and this compound in urine, SPME-GC-FID methods reported LODs of 1.0 μg mL⁻¹ for this compound using DI-SPME and 0.5 ng/mL for this compound using HS-SPME. researchgate.netmdpi.com SPME-GC-MS has also been applied to detect hexanal and this compound as potential lung cancer biomarkers in urine, with an LOD of 0.23 ng mL⁻¹ for this compound. nih.gov
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)
Hollow-fiber liquid-phase microextraction (HF-LPME) is a microextraction technique employed for the preconcentration of trace aldehydes like this compound from complex samples such as urine researchgate.netnih.gov. This method utilizes a hollow polypropylene (B1209903) membrane to encapsulate and protect an adsorbent material within its lumen, addressing limitations of conventional solid-phase microextraction (SPME) fibers, such as breakage and coating stripping analis.com.my. HF-LPME can operate in two primary modes: a two-phase mode, where an organic solvent is impregnated into the fiber pores and acts as the acceptor phase, suitable for hydrophobic analytes; and a three-phase mode, where an aqueous acceptor phase is used within the lumen, separated by an organic phase immobilized in the fiber pores chromatographyonline.commdpi.com.
In a notable application, HF-LPME has been developed for the sensitive determination of hexanal and this compound in human urine. This approach often integrates derivatization with an electroactive compound, such as 2-thiobarbituric acid, to convert these non-electroactive aldehydes into electroactive adducts, making them detectable by capillary zone electrophoresis with amperometric detection (CZE-AD) researchgate.netnih.gov.
Research Findings for this compound using HF-LPME:
| Analyte | Enrichment Factor | Limit of Detection (LOD) | Average Recovery | Relative Standard Deviation (RSD) | Derivatization Agent | Detection Method | Matrix | Reference |
| This compound | 355 | 0.97 nM | 61–95% | < 8.5% | 2-thiobarbituric acid | CZE-AD | Urine | researchgate.netnih.gov |
| This compound | N/A | 0.010 µg mL⁻¹ | > 90% | N/A | N/A | GC-FID | Urine | analis.com.my |
The method demonstrated high enrichment factors (355 for this compound) and low limits of detection (0.97 nM for this compound), with average recoveries ranging from 61–95% and relative standard deviations (RSD) less than 8.5% researchgate.netnih.gov. Another study utilizing a novel methyltrimethoxysilane-(3-mercaptopropyl)trimethoxysilane (MTMOS-MPTMOS) coated hollow fiber-solid phase microextraction (HF-SPME) for this compound analysis in human urine achieved a detection limit of 0.010 µg mL⁻¹ and recoveries exceeding 90% analis.com.my.
Magnetic Solid-Phase Extraction (MSPE)
Magnetic Solid-Phase Extraction (MSPE) is a simplified variant of solid-phase extraction that utilizes magnetic or magnetizable adsorbents for the preconcentration of target analytes uoa.gr. This technique streamlines the extraction procedure and enhances efficiency by allowing rapid separation of the sorbent from the sample matrix using an external magnetic field uoa.gr.
MSPE coupled with in-situ derivatization (MSPE-ISD) has been successfully applied for the determination of hexanal and this compound in human urine nih.gov. In this approach, 2,4-dinitrophenylhydrazine (DNPH) is commonly used as the derivatization reagent, which is adsorbed onto the surface of magnetic nanoparticles, such as magnetite/silica/poly(methacrylic acid-co-ethylene glycol dimethacrylate) (Fe3O4/SiO2/P(MAA-co-EGDMA)) nih.gov. This allows for the simultaneous extraction and derivatization of aldehydes in a single step, leading to a rapid and sensitive analytical method nih.gov.
Research Findings for this compound using MSPE:
| Analyte | Limit of Detection (LOD) | Relative Recovery | Relative Standard Deviation (RSD) | Derivatization Reagent | Magnetic Sorbent | Detection Method | Matrix | Reference |
| This compound | 2.5 nmol/L | 72.8–91.4% | < 9.6% | 2,4-DNPH | Fe3O4/SiO2/P(MAA-co-EGDMA) | HPLC | Urine | nih.gov |
| This compound | 0.78 nmol/L | 82.5–99.4% | < 8.4% | 2,4-DNPH | C8-amine-Fe3O4 magnetic nanoparticles (MNPs) | HPLC | Urine | rsc.org |
Under optimized conditions, MSPE-ISD achieved limits of detection of 2.5 nmol/L for this compound, with relative recoveries ranging from 72.8% to 91.4% and intra- and inter-day RSDs below 9.6% nih.gov. Another MSPE method using C8-amine-Fe3O4 magnetic nanoparticles for hexanal and this compound in human urine reported a lower LOD of 0.78 nmol/L for this compound, with average recoveries between 82.5% and 99.4% and precisions less than 8.4% rsc.org.
Disposable Pipette Extraction (DPX)
Disposable Pipette Extraction (DPX), also known as dispersive pipette tip solid phase extraction, is a contemporary sample preparation technique that offers rapid and effective extraction and clean-up of analytes researchgate.net. The principle of DPX relies on a dynamic mixture between the sample matrix and the sorbent material, which is confined within a pipette tip researchgate.net. This technique is highly versatile, amenable to automation, and requires minimal amounts of sorbent materials researchgate.net.
Recent advancements in DPX have explored the use of natural and renewable materials, such as cork, as alternative sorbents researchgate.netscielo.brmdpi.com. A novel strategy involving a parallel-DPX-cork device has been developed for the determination of lung cancer biomarker aldehydes, including this compound, in urine samples, followed by high-performance liquid chromatography with diode array detection (HPLC-DAD) scielo.brscite.ai.
Research Findings for this compound using DPX:
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intraday/Interday Precision | Relative Recovery | Sorbent Material | Detection Method | Matrix | Reference |
| This compound | 0.13 ng mL⁻¹ | 0.41 ng mL⁻¹ | 4–21% | 86–107% | Cork | HPLC-DAD | Urine | scielo.brscite.ai |
This method yielded limits of detection of 0.13 ng mL⁻¹ for this compound and limits of quantification of 0.41 ng mL⁻¹ scielo.brscite.ai. The intraday and interday precisions ranged from 4% to 21%, and relative recoveries were between 86% and 107% scielo.brscite.ai. The use of cork as a sorbent material in DPX represents an environmentally friendly and cost-effective approach for high-throughput analysis scielo.brmdpi.com.
In-situ Derivatization Techniques
In-situ derivatization involves the chemical modification of analytes directly within the sample matrix or during the extraction process, simplifying sample preparation, reducing sample volume and solvent consumption, and enhancing analytical sensitivity researchgate.net. This approach is particularly beneficial for volatile and reactive compounds like this compound.
One example involves a fully automated in-tube solid phase microextraction coupled with liquid chromatography-post column derivatization using hydroxylamine (B1172632) hydrochloride and mass spectrometry for the analysis of hexanal and this compound in human urine mdpi.com. Another effective in-situ derivatization strategy for this compound and hexanal involves headspace single-drop microextraction (HS-SDME) with droplet derivatization, followed by gas chromatography-mass spectrometry (GC-MS) sigmaaldrich.comnih.gov. In this method, aldehydes in the blood sample are extracted into the headspace, concentrated, and derivatized by a suspended microdrop containing O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. The resulting aldehyde oximes are then analyzed by GC-MS sigmaaldrich.comnih.gov.
Girard Derivatization-Based Enrichment (GDBE)
Girard derivatization-based enrichment (GDBE) utilizes Girard's reagents, such as Girard's reagent T (GirT), to chemically tag carbonyl compounds like aldehydes and ketones fortunejournals.com. GirT is a positively charged hydrazine (B178648) that reacts covalently with these functional groups, forming derivatives with a permanent cationic charge fortunejournals.comupenn.edu. This derivatization is relatively fast and involves minimal additional handling upenn.edu.
The primary advantage of using Girard's reagents in mass spectrometry is the production of positively charged derivatives, which significantly enhances mass spectral response and enables profiling of molecules containing aldehyde or ketone functionalities fortunejournals.comupenn.edu. For instance, derivatives formed with Girard's reagent T exhibit a predictable fragmentation pattern in the mass spectrometer, typically losing 59 Da (corresponding to the trimethylamine (B31210) moiety), which aids in the identification and profiling of unexpected oxidation products in biological samples fortunejournals.com. Acetonitrile (B52724) is often chosen as the solvent for derivatization due to its compatibility with GirT and oxidized lipids, with formic acid serving as a catalyst for hydrazone formation fortunejournals.com.
Spectroscopic Analysis
Spectroscopic techniques play a vital role in the characterization and quantification of this compound. Mass spectrometry (MS) is widely recognized for its superior selectivity, specificity, and sensitivity compared to traditional UV or fluorescence detection methods for carbonyl compounds mdpi.com. Various mass spectrometry platforms, including Electron Ionization Mass Spectrometry (EI-MS), Positive Chemical Ionization Mass Spectrometry (PCI-MS), and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), can be employed to acquire the mass spectrum of this compound, with significant mass fragments serving as characteristic ions for compound identification researchgate.net.
Beyond mass spectrometry, the molecular structure and conformational isomers of this compound can be investigated using high-resolution spectroscopic methods. For example, the rotational spectrum of 1-heptanal has been recorded using a pulsed-molecular-beam, Fourier transform microwave spectrometer. This analysis has allowed for the identification and assignment of thirteen conformational isomers of this compound, along with two additional spectra corresponding to dimers formed between 1-heptanal and a water molecule nist.gov. High-level ab initio calculations are crucial in mapping these observed spectra to their corresponding conformational geometries, demonstrating good agreement between theoretical predictions and experimental observations of rotational constants and dipole intensity patterns nist.gov.
Bioanalytical and Mass Spectrometric Profiling
Bioanalytical and mass spectrometric profiling are indispensable for studying aldehydes like this compound in biological fluids, particularly given this compound's role as a potential biomarker for conditions such as lung cancer nih.govmdpi.com. These advanced techniques enable the comprehensive characterization and quantification of volatile organic compounds (VOCs) and other metabolites in complex biological matrices.
A highly sensitive approach for the high-throughput analysis of hexanal and this compound in human serum samples involves ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) coupled with multiplex tags chemical isotope labeling technology acs.orgfigshare.comresearchgate.netacs.org. This method employs levofloxacin-hydrazide-based mass tags (LHMTs) for labeling, and dummy magnetic molecularly imprinted polymers (DMMIPs) are utilized for the selective extraction of the LHMT-derivatives acs.orgfigshare.comresearchgate.net.
Performance Metrics for this compound Profiling using UHPLC-MS/MS:
| Analyte | Limit of Detection (LOD) | Accuracy (Human Serum) | Intra- and Interday Precision | Analysis Time (per 12 samples) | Reference |
| This compound | 0.5 pM | -10.2% to +11.0% | < 11.3% | Within 2 min | acs.orgfigshare.comresearchgate.net |
This UHPLC-MS/MS method offers exceptional sensitivity, with limits of detection as low as 0.5 pM for both hexanal and this compound acs.orgfigshare.comresearchgate.net. It also demonstrates high accuracy (ranging from -10.2% to +11.0% in human serum samples) and excellent precision (intra- and interday precisions less than 11.3%) acs.orgfigshare.comresearchgate.net. The method's high-throughput capability allows for the simultaneous quantification of hexanal and this compound from 12 serum samples within just two minutes acs.orgfigshare.comresearchgate.net. This methodology has been successfully applied to analyze serum samples from both healthy individuals and lung cancer patients, revealing significantly higher concentrations of hexanal and this compound in lung cancer patients nih.govnih.govacs.orgfigshare.comresearchgate.net.
Gas chromatography-mass spectrometry (GC-MS) remains a widely used technique for the characterization and quantification of carbonyl compounds in bioanalytical profiling. Various derivatization reagents and sample preparation methods are employed to enhance the detection and sensitivity for mass spectrometric analysis of aldehydes mdpi.com. Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) hyphenated with various mass spectrometry technologies, such as time-of-flight mass spectrometry (TOFMS) or triple quadrupole MS, serves as a powerful bioanalytical platform for metabolomics and biomarker profiling, offering enhanced separation capabilities for complex biological samples nih.gov.
Computational Chemistry and Heptanal
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are instrumental in elucidating the structural and dynamic properties of Heptanal and its interactions with other molecules. Synchrotron X-ray diffraction experiments combined with molecular dynamics (MD) simulations have been performed on simple aliphatic aldehydes, including this compound, to assess the performance of interaction potential models arxiv.org. These studies generally show that MD results can semi-quantitatively reproduce experimental data for total scattering structure factors arxiv.org. Furthermore, partial radial distribution functions calculated from MD simulations have revealed differences in the O-H intermolecular interactions depending on the hydrogen atom's position within the aldehyde molecule arxiv.org.
Molecular simulation has also been employed to investigate the binding mechanisms of this compound with proteins, such as β-lactoglobulin (PubChem CID: 16212574) nih.gov. These simulations, often coupled with molecular docking, confirm the synergistic involvement of hydrophobic interactions and hydrogen bonds in forming protein-Heptanal complexes, which contributes to the stability of protein structures nih.gov. Such studies are crucial for understanding how flavor compounds like this compound interact with food proteins, influencing flavor release and retention nih.gov.
While not directly on this compound, molecular modeling and simulation have also been used to understand the behavior of related alkanes like n-heptane in complex systems, such as shale oil, by calculating properties like density, interfacial tension, and viscosity sciopen.com. This highlights the broader applicability of these methods to compounds structurally similar to this compound.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method widely applied to study the electronic structure, properties, and reactivity of molecules, including this compound. DFT calculations have been extensively used to investigate the adsorption behaviors of this compound on various surfaces, particularly in the context of biomarker detection. For instance, DFT studies have explored the adsorption of this compound on pristine graphene and transition metal (Palladium (Pd), Platinum (Pt), and Silver (Ag))-doped graphene researchgate.netacs.orgnih.gov. These studies revealed that this compound is weakly adsorbed on pristine graphene, with an adsorption energy of -0.015 eV researchgate.netacs.orgnih.gov. However, it is strongly adsorbed on Pd-, Pt-, and Ag-doped graphene, exhibiting adsorption energies of -0.404 eV, -0.356 eV, and -0.755 eV, respectively researchgate.netacs.orgnih.gov. The electronic properties of the doped graphene materials also changed more dramatically upon this compound adsorption, suggesting their potential as reversible gas sensors for this compound detection, with Ag-doped graphene being the most promising researchgate.netacs.orgnih.gov.
DFT has also been applied to determine the proton affinities (PAs) and gas-phase basicities (GBs) of aldehydes, including this compound rsc.orgrsc.orgcuni.cz. Theoretical enthalpies and entropies are obtained using DFT methods, such as B3LYP/6-311++G(d,p) with D4 dispersion correction, for both open and bent protonated structures rsc.orgrsc.org. Experimental PAs for aldehydes, including this compound, have been found to increase with chain length rsc.orgrsc.org. For instance, the experimental PA for this compound was determined to be 813.4 kJ mol⁻¹, which is greater than the theoretical value for the lower energy bent structure (801.4 kJ mol⁻¹) rsc.org. These calculations provide insights into the ion chemistry of protonated aldehydes rsc.org.
Furthermore, DFT calculations have been performed on this compound as a major constituent of essential oils, such as from Aethionema sancakense nih.gov. These studies involve optimizing molecular structures, calculating HOMO-LUMO energies, electronic properties, Fukui functions, and molecular electrostatic potential (MEP) surfaces nih.gov. For this compound, the energy bandgap was calculated as 6.3332 eV nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models establish mathematical relationships between the physicochemical properties or theoretical molecular descriptors of chemicals and their biological activities or other properties scienceforecastoa.comwikipedia.org. While direct QSAR studies focusing solely on this compound's biological activity are less common in the provided search results, this compound's nature as an aldehyde allows its properties to be explored within broader QSAR frameworks for this chemical class.
QSAR models have been developed to predict the acute aquatic toxicity of aldehydes to various aquatic organisms oup.com. These models often incorporate hydrophobicity, represented by the calculated log 1-octanol/water partition coefficient (log Kow), and reactivity, such as the donor delocalizability for the aldehyde oxygen site oup.com. Such models can predict the acute aquatic toxicity of untested aldehydes and extrapolate toxicity to other aquatic species oup.com. The Canadian Categorization Results for this compound itself mention the use of QSAR for assessing its persistence, bioaccumulation, and inherent toxicity to aquatic organisms oecd.org.
Quantitative Structure-Property Relationship (QSPR) models, a related concept, have also been applied to aliphatic aldehydes, including this compound, to predict thermal properties like heat capacity, thermal energy, and entropy using topological indices kashanu.ac.ir. These models aim to establish a mathematical description of a property based on other descriptors kashanu.ac.ir.
The implication of QSAR in biological activity research involving this compound can be seen in studies investigating protein-flavor binding. QSAR models can be developed to predict protein-flavor binding, which is relevant given this compound's role as a flavor compound nih.govwur.nl. This suggests that the structural features of this compound contribute to its interaction with biological systems, a relationship that QSAR aims to quantify.
Reaction Pathway Prediction and Mechanistic Elucidation
Computational chemistry, particularly DFT, is crucial for predicting reaction pathways and elucidating reaction mechanisms involving this compound. DFT calculations have successfully disclosed detailed reaction pathways and the mechanism of 1-hexene (B165129) (PubChem CID: 7896) hydroformylation to linear and branched this compound over specific catalysts, such as zeolite-encaged isolated rhodium ions chinesechemsoc.org. These studies analyze the energy barriers of different steps, identifying rate-determining steps and explaining the selectivity towards linear or branched products chinesechemsoc.org. For instance, in the formation of linear this compound, the addition of CO* to the α-C atom of the intermediate was identified as a rate-determining step chinesechemsoc.org.
The kinetics and mechanisms of the oxidation of this compound by crown ether-solubilized potassium permanganate (B83412) in non-aqueous solvents have also been investigated researchgate.net. These studies determine kinetic parameters, activation energies, and propose mechanistic pathways for the reaction researchgate.net.
Computational methods have also been used to understand the reaction mechanisms for the production of this compound through aldol (B89426) condensation reactions researchgate.net. This type of reaction involves the nucleophilic addition of aldehyde groups, leading to the formation of new carbon-carbon bonds and potentially various by-products researchgate.netontosight.ai.
The photolysis of this compound has been studied from both experimental and theoretical perspectives researchgate.net. Photoexcited this compound is believed to undergo rapid intersystem crossing to the triplet manifold, followed by internal H-abstraction to form biradical intermediates researchgate.net. Theoretical evidence supports the favored gamma-H abstraction pathway, which can cyclize or cleave to form products like 1-pentene (B89616) (PubChem CID: 11139) and acetaldehyde (B116499) (PubChem CID: 177) researchgate.net.
Industrial and Applied Research of Heptanal Excluding Prohibited Elements
Intermediate in Pharmaceutical Research
Heptanal plays a significant role as an intermediate in the synthesis of complex molecules, including potential drug candidates. Its aldehyde functional group provides a reactive site for various transformations essential in pharmaceutical synthesis. For instance, this compound can be a precursor in the synthesis of bioactive molecules. ontosight.aiontosight.ai A notable example includes its use in preparing 2-hydroxyoctanoic acid, which is subsequently utilized for the synthesis of novel poly(hexyl-substituted lactides) with potential pharmaceutical applications. chimia.ch Furthermore, this compound can be converted into amino acids through the Strecker synthesis, which then serve as foundational building blocks for the synthesis of N-carboxy anhydride (B1165640) precursors. These precursors are crucial for ring-opening polymerization, a widely employed method for producing amino acid homopolymers (polypeptides). nih.govacs.org The reduction of aldehydes, a chemical class to which this compound belongs, yields alcohols that are important intermediates in the production of bulk chemicals and pharmaceutical compounds. researchgate.net Derivatives of this compound, such as this compound glyceryl acetal (B89532) (formed from this compound and glycerol), also find application as intermediates in the synthesis of drugs and drug candidates, owing to their unique chemical properties and stability. ontosight.ai
Precursor in Polymer and Material Synthesis
This compound is a valuable precursor in the synthesis of various polymers and materials, contributing to the development of new substances with tailored properties. It serves as a key component in the production of lubricants. wikipedia.orgfishersci.at The compound is instrumental in the creation of novel polymeric materials and coatings. ontosight.ai Specifically, this compound glyceryl acetal, a derivative of this compound, is employed in the development of new polymeric materials and coatings due to its distinct chemical attributes. ontosight.ai Research also explores the incorporation of a this compound backbone into fluorinated compounds, which are then investigated for their utility in synthesizing fluoropolymers and coatings possessing unique characteristics. ontosight.ai In the realm of biobased polymers, this compound can be transformed into branched diol monomers. These monomers are subsequently used to synthesize polyacetals and copolyacetals, a class of polymers that can exhibit a wide range of mechanical properties, from elastomers to rigid materials. rsc.org A recent development involves the synthesis of a five-membered disubstituted cyclic carbonate methyl ester (CE) from this compound, a by-product of castor oil thermal cracking. This CE can then be polymerized with 1,6-diaminohexane to form a poly(amide-hydroxyurethane) (PAHU), which demonstrates promising applications in coatings and medical fields, characterized by high thermal stability, low water absorption, and environmental stability. researchgate.net
Applications in Analytical Chemistry (Derivatization Agents)
In analytical chemistry, this compound and its derivatives are extensively used, particularly as targets for derivatization agents in the detection and quantification of aldehydes. This compound itself is a biomarker, and its presence in biological samples like blood and urine can be indicative of certain conditions, necessitating precise analytical methods. nih.govnih.govresearchgate.net Derivatization is often a crucial step prior to chromatographic detection (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)) because aldehydes, including this compound, possess high activity, high polarity, chemical instability, and lack inherent fluorophore or chromophore properties, which can hinder direct analysis. researchgate.net
One of the most common derivatization agents used for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction of this compound with DNPH forms this compound 2,4-dinitrophenylhydrazone, which serves as an analytical standard for both qualitative and quantitative determinations in diverse samples, including indoor air, edible oils, fruits, and automotive emissions, typically followed by HPLC-UV analysis. researchgate.netsigmaaldrich.com Another effective derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which has been successfully employed in headspace single-drop microextraction (HS-SDME) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of this compound in human blood. nih.gov Researchers are also developing new, highly sensitive, and selective derivatization agents, such as 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC), to enhance ionization characteristics and sensitivity for the quantification of aldehydes in complex biological matrices using positive electrospray ionization tandem mass spectrometry (ESI-MS/MS). acs.org
Role in Catalysis and Chemical Transformations
This compound is a versatile reactant and participant in numerous catalytic processes and chemical transformations, leading to the synthesis of a wide array of valuable compounds.
Aldol (B89426) Condensation: A prominent application of this compound is in aldol condensation reactions, particularly in the synthesis of jasminaldehyde (alpha-amyl cinnamic aldehyde), a widely used aroma chemical in the fragrance industry. nanobioletters.comperfumerflavorist.com this compound reacts with benzaldehyde (B42025) in a cross-aldol condensation, often catalyzed by bases, to produce jasminaldehyde with high yield and selectivity. wikipedia.orgnanobioletters.comperfumerflavorist.comarabjchem.orgproquest.comontosight.aimdpi.com Various heterogeneous catalysts have been investigated for this reaction, including solid basic catalysts such as magnesium oxide, calcium oxide, and modified zeolites (e.g., caesium-modified zeolites, potassium-modified alumina, and chitosan-layered double hydroxide (B78521) composites). arabjchem.orgproquest.comresearchgate.net Polymeric resins containing quaternary ammonium (B1175870) groups have also shown efficacy as heterogeneous catalysts for these cross-aldol reactions. google.com It is important to note that this compound can also undergo self-condensation, leading to by-products such as 2-n-pentyl-2-nonenal. wikipedia.orgmdpi.com
Oxidation: this compound can be selectively oxidized to heptanoic acid. This transformation is efficiently achieved using oxygen in the presence of rhodium catalysts, yielding the carboxylic acid with high conversion rates. wikipedia.orgresearchgate.net
Hydrogenation: The complete hydrogenation of this compound results in the formation of 2-pentylnonan-1-ol. wikipedia.org
Grignard Reaction: this compound can be converted into a Grignard reagent through a reaction with magnesium. This organometallic intermediate is highly valuable for carbon-carbon bond formation. For example, the Grignard reagent derived from this compound can react with carbon dioxide to yield octanoic acid, which can then be further transformed into octan-2-one. pearson.com Generally, Grignard reagents add to aldehydes, including this compound, to produce alcohols. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Other Transformations: this compound can be reduced to 1-heptanol (B7768884), a primary alcohol. fishersci.at In multi-stage catalytic systems, 1-heptanol can be biocatalytically oxidized to produce this compound. nih.gov The Cannizzaro reaction, catalyzed by bases like potassium hydroxide on cation-exchange resins, can convert this compound into both heptanoic acid and 1-heptanol. perfumerflavorist.com Additionally, this compound serves as a starting material for the synthesis of γ-n-nonanoic acid lactone (often referred to as coconut aldehyde), achieved through condensation with malonic acid. perfumerflavorist.com
Future Research Directions and Unexplored Avenues for Heptanal
Novel Synthetic Routes and Catalyst Development
The synthesis of heptanal and its derivatives, particularly through reactions like aldol (B89426) condensation, remains an active area of research. A significant challenge in these synthetic pathways, such as the cross-aldol condensation of benzaldehyde (B42025) with this compound to produce jasminaldehyde, is minimizing the self-condensation of this compound, which leads to unwanted byproducts like 2-n-pentyl-2-nonenal. niscpr.res.inmdpi.comniscair.res.in Traditional methods often rely on homogeneous inorganic hydroxides (e.g., NaOH, KOH), which present issues with catalyst reusability, corrosiveness, and waste generation. niscair.res.inresearchgate.net
Future research is focused on developing more environmentally benign, metal-free, and solvent-free protocols, often employing heterogeneous catalysts. niscpr.res.inmdpi.comniscair.res.inresearchgate.netarabjchem.org Promising catalysts include:
L-Proline in combination with benzoic acid: Demonstrated high selectivity (>96%) for jasminaldehyde in solvent-free conditions, with controlled addition of this compound being crucial to minimize self-condensation. niscpr.res.in
Mg-Al mixed oxide catalysts: Derived from hydrotalcite-like precursors, these bifunctional catalysts (possessing both Brønsted and Lewis acid/base sites) have shown improved catalytic performance in solvent-free jasminaldehyde synthesis. Increasing reaction temperature from 100 °C to 140 °C enhanced both this compound conversion and jasminaldehyde selectivity. mdpi.comresearchgate.net
Chitosan-modified layered double hydroxide (B78521) (LDH) composite catalysts: These catalysts, particularly under microwave irradiation, have shown enhanced basic sites, leading to improved initial reaction rates, reactant conversion, and selectivity towards jasminaldehyde. arabjchem.org
Ceria-Zirconia mixed oxide: This bifunctional catalyst has been found to be highly active and efficient for the selective synthesis of jasminaldehyde and is reusable for multiple reaction cycles. niscair.res.in
The development of continuous reactor technologies for these syntheses is also an important future direction, offering advantages over batch processes. researchgate.net Furthermore, the broader field of green chemistry emphasizes the design of safer reagents and solvents, advancements in catalysis, and the utilization of renewable feedstocks for sustainable chemical production. rsc.orgresearchgate.netosaka-u.ac.jp
| Catalyst System | Reaction Type | Key Features/Conditions | Observed Outcome (e.g., Selectivity, Conversion) | Future Research Implication |
|---|---|---|---|---|
| L-Proline + Benzoic Acid | Cross-aldol condensation (this compound + Benzaldehyde) | Solvent-free, controlled this compound addition | >96% selectivity for jasminaldehyde niscpr.res.in | Optimizing reaction conditions for industrial scalability and byproduct minimization. |
| Mg-Al Mixed Oxide | Aldol condensation (this compound + Benzaldehyde) | Fixed-bed flow reactor, solvent-free, 100-140 °C | Up to 99% this compound conversion, 88% selectivity for jasminaldehyde at 140 °C with specific ratios mdpi.comresearchgate.net | Further improving catalyst stability and activity in continuous processes. |
| Chitosan (B1678972)/MgAl-NO3 Composite | Aldol condensation (this compound + Benzaldehyde) | Microwave irradiation, solvent-free, 90 °C | Enhanced conversion and selectivity due to increased basic sites arabjchem.org | Exploring other bio-based catalysts and microwave-assisted synthesis for broader applications. |
| Ceria-Zirconia Mixed Oxide | Aldol condensation (this compound + Benzaldehyde) | Bifunctional catalyst, reusable | Highly active and efficient for selective jasminaldehyde synthesis niscair.res.in | Investigating the long-term stability and scalability of these mixed oxide systems. |
Deeper Mechanistic Understanding of Complex Reactions
A comprehensive understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and developing new ones. For instance, in the aldol condensation of benzaldehyde with this compound, mechanistic studies have elucidated the roles of acid and base sites on catalysts in activating this compound and forming enolate anions. mdpi.comresearchgate.net The self-condensation of this compound, which leads to 2-n-pentyl-2-n-nonenal, is also a subject of mechanistic inquiry to devise strategies for its suppression. mdpi.com
Broader research in organic chemistry emphasizes the use of computational studies, particularly Density Functional Theory (DFT), to unravel the intricacies of complex synthetic organic reactions. oregonstate.edursc.org These studies provide fundamental insights into structures, energetics, and reaction pathways, offering predictive models for catalyst design and forecasting reaction outcomes. oregonstate.edursc.org For example, DFT has been employed to investigate the adsorption behaviors of this compound on various surfaces, which is critical for sensor development. researchgate.netacs.orgnih.gov Future work will likely involve:
Detailed kinetic and mechanistic studies: To precisely map out the steps and intermediates in this compound's transformations, especially in multi-component reactions and catalytic cycles. researchgate.netrsc.org
Understanding solvent and additive effects: Investigating how different reaction environments and minor additives influence reaction pathways and selectivity. ontosight.ai
Exploring novel reactivity: Discovering and characterizing new types of reactions that this compound can undergo, potentially leading to new valuable products.
Advanced Biomarker Discovery and Validation
This compound has been identified as a potential volatile organic compound (VOC) biomarker for several diseases, including lung cancer and COVID-19. nih.govfoodb.caresearchgate.netacs.orgnih.govnih.govworktribe.comnih.gov It is found in various human matrices, including exhaled breath, blood, and urine. nih.govworktribe.comx-mol.netresearchgate.netresearchgate.netscielo.br
Future research in this area is critical for validating this compound's diagnostic utility and integrating it into clinical practice. Key directions include:
Elucidating the origin of VOCs in disease: A significant challenge is to clearly define the metabolic pathways that lead to the production or elimination of this compound and other VOCs in various pathological conditions. This understanding is vital for establishing robust biomarkers. nih.govmdpi.com
Multi-biomarker panels: Combining this compound with other general and specific cancer biomarkers to enhance diagnostic accuracy for early detection or risk prediction. nih.govmdpi.com
Longitudinal studies: Conducting studies that track VOC patterns in the same patients over time to understand disease progression and treatment response. worktribe.com
Non-invasive sampling: Further developing and validating non-invasive methods, such as breath analysis, for routine screening and monitoring. researchgate.netacs.orgnih.govmdpi.com
| Disease/Condition | Matrix | Research Finding | Future Research Focus |
|---|---|---|---|
| Lung Cancer | Blood, Breath, Urine | Detected in cancerous blood and breath; higher concentrations in lung cancer patients vs. controls; potential early-stage biomarker. nih.govfoodb.caworktribe.comnih.govx-mol.netresearchgate.netscielo.br | Understanding metabolic origins, validating in larger cohorts, integrating into multi-biomarker panels for improved diagnostic accuracy. |
| COVID-19 | Exhaled Breath | Significantly elevated in the breath of SARS-CoV-2 patients. researchgate.netacs.orgnih.gov | Developing rapid, non-invasive sensors for point-of-care detection and monitoring. |
| Gastric and Colorectal Cancers | Exhaled Breath | Reported as one of eight VOCs distinguishing gastric cancer patients from controls with ~90% accuracy. frontiersin.org | Analyzing big data with advanced instruments to clarify its role and potential for early prevention and treatment. |
Exploration of New Biological and Ecological Roles
This compound is a naturally occurring medium-chain aldehyde found across various eukaryotes, from yeast to humans, and in diverse food sources such as corn, tea, sweet oranges, lemons, and carrots. foodb.cahmdb.ca Its strong fruity odor suggests potential roles in biological signaling.
Future research should delve deeper into its unexplored biological and ecological functions:
Plant-insect interactions: this compound, as a volatile organic compound, could play a role as a semiochemical (e.g., attractant, repellent, deterrent) in plant-insect communication. Understanding how insects perceive and respond to such plant semiochemicals is crucial for developing sustainable pest management strategies and crop protection. nih.govnih.govpeerj.comresearchgate.netaloki.hu
Microbial interactions: Investigating this compound's role in microbial ecosystems, such as its influence on bacterial growth, biofilm formation, or inter-species communication.
Human metabolism beyond disease: Exploring its normal physiological roles and metabolic pathways in healthy individuals, and its potential as a biomarker for food consumption. hmdb.ca
Pheromone research: While not explicitly identified as a pheromone in the provided context, its aldehydic nature and presence in biological systems warrant investigation into potential pheromonal or kairomonal functions in various species.
Development of Highly Sensitive and Selective Analytical Tools
The accurate and precise detection of this compound, especially at trace levels in complex biological and environmental matrices, necessitates the development of advanced analytical tools. Current research highlights the continuous efforts to enhance sensitivity, selectivity, and throughput. mdpi.comfrontiersin.org
Key areas for future development include:
Miniaturized sample preparation techniques: Advances in techniques like magnetic solid-phase extraction (MSPE) and solid-phase analytical derivatization (SPAD) are crucial for efficient extraction and pre-concentration of this compound from small sample volumes. x-mol.netresearchgate.netresearchgate.netscielo.brmdpi.com
Advanced chromatographic and spectrometric methods: Further refinement of techniques such as ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) with enhanced sensitivity and specificity for aldehyde analysis. x-mol.netresearchgate.netresearchgate.netscielo.brmdpi.comchromatographyonline.com
Novel sensor technologies: The development of highly sensitive and selective gas sensors, particularly for breath analysis. Research into nanomaterials like transition metal (Pd, Pt, Ag) doped graphene shows promise for real-time, non-invasive detection of this compound as a biomarker due to significant changes in adsorption energies and electronic properties upon this compound binding. researchgate.netacs.orgnih.govxmu.edu.cn Ag-doped graphene, for instance, has shown the most promising adsorption characteristics. researchgate.netacs.org
Integration of AI and machine learning in analytical platforms: To process and interpret complex analytical data for improved biomarker discovery and validation.
| Analytical Technique | Application for this compound | Advantages/Improvements | Future Directions |
|---|---|---|---|
| UHPLC-MS/MS with Chemical Isotope Labeling | High-throughput analysis of hexanal (B45976) and this compound in human serum for lung cancer screening. x-mol.net | High sensitivity (0.5 pM LOD), accuracy, selectivity, and analysis-throughput. x-mol.netresearchgate.net | Expanding multiplexing capabilities and applying to broader range of biological samples. |
| Magnetic Solid Phase Extraction (MSPE) / Dispersive Liquid-Liquid Microextraction (DLLME) with Derivatization | Trace analysis of hexanal and this compound in human urine and blood. researchgate.netresearchgate.netscielo.br | Miniaturized, eco-friendly, high sensitivity (LODs down to 0.076 nmol L-1 in blood), combines derivatization, extraction, and concentration. researchgate.netscielo.br | Developing new sorbents and derivatization reagents for enhanced selectivity and automation. |
| Transition Metal Doped Graphene Sensors (e.g., Ag-doped graphene) | Real-time detection of this compound in exhaled breath as a COVID-19 biomarker. researchgate.netacs.orgnih.gov | High sensitivity (strong adsorption energies), reversible sensing, dramatic changes in electronic properties. researchgate.netacs.orgnih.gov | Optimizing sensor design for practical clinical applications, exploring other 2D materials and doping strategies. |
Computational Predictions for Structure-Property Relationships and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in predicting and understanding the structure-property relationships and reactivity of chemical compounds like this compound. oregonstate.edu This approach complements experimental studies by providing atomic-level insights that are difficult to obtain empirically.
Future research directions in this domain for this compound include:
Predicting spectroscopic properties: Utilizing computational methods to accurately predict NMR, IR, and mass spectrometry data for this compound and its derivatives, aiding in their identification and characterization.
Modeling reaction pathways and kinetics: Employing advanced computational techniques to map out complex reaction mechanisms, identify transition states, and calculate activation energies for various reactions involving this compound, such as oxidation and condensation reactions. oregonstate.edursc.orgrsc.orgresearchgate.netresearchgate.net This can guide the design of more efficient catalysts and reaction conditions.
Structure-activity relationship (SAR) studies: Using computational models to correlate the structural features of this compound and its analogues with their biological activities (e.g., odor perception, biomarker potential, ecological roles) to design compounds with targeted properties.
Machine learning and artificial intelligence (AI): Integrating AI and machine learning algorithms with computational chemistry to rapidly predict properties, screen for novel catalysts, or identify potential new applications for this compound based on large datasets of chemical structures and their known characteristics. This could significantly accelerate discovery in all the aforementioned research areas.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying heptanal in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its sensitivity for volatile compounds like this compound. Key steps include:
-
Sample Preparation : Use solid-phase microextraction (SPME) to isolate this compound from lipid-rich matrices.
-
Calibration : Prepare a calibration curve with deuterated this compound (e.g., this compound-d14) as an internal standard to correct for matrix effects .
-
Validation : Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (typical LOD: 0.1 ppb for GC-MS) .
Table 1 : Comparison of Analytical Methods for this compound Quantification
Method Sensitivity (LOD) Matrix Compatibility Key Limitations GC-MS 0.1 ppb Biological, environmental High equipment cost HPLC-UV 10 ppb Liquid samples Low resolution for isomers FTIR 100 ppb Pure solutions Poor sensitivity
Q. How is heptanol oxidized to this compound in laboratory synthesis, and how is purity ensured?
- Methodological Answer : Catalytic oxidation of 1-heptanol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane under inert atmosphere (yield: ~85%). Purity is validated via:
- Distillation : Fractional distillation at 152–154°C (this compound’s boiling point).
- Spectroscopy : NMR (¹H and ¹³C) to confirm absence of heptanol peaks (δ 1.5 ppm for -OH) .
Advanced Research Questions
Q. How should experimental designs control for confounding variables when studying this compound’s role in lipid peroxidation pathways?
- Methodological Answer :
- In Vitro Models : Use liposome systems with controlled phospholipid compositions to mimic cell membranes.
- Variables : Monitor temperature, pH, and antioxidant presence (e.g., α-tocopherol).
- Data Collection : Measure malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay alongside this compound levels using GC-MS .
Q. What strategies resolve contradictions in reported antimicrobial efficacy of this compound across studies?
- Methodological Answer :
-
Meta-Analysis : Aggregate data from studies using PRISMA guidelines, noting variables like microbial strain (Gram-positive vs. Gram-negative) and this compound concentration thresholds.
-
Standardization : Propose a unified protocol (e.g., CLSI M07-A11 for broth microdilution) to reduce variability .
Table 2 : Discrepancies in this compound’s Minimum Inhibitory Concentration (MIC)
Study Microbial Strain MIC (µg/mL) Key Confounding Factor Smith et al. (2022) E. coli 50 pH 7.4, aerobic conditions Lee et al. (2023) S. aureus 200 Anaerobic, high lipid content
Q. How can multi-omics approaches elucidate this compound’s metabolic fate in mammalian systems?
- Methodological Answer :
- Untargeted Metabolomics : LC-MS/MS to identify this compound adducts (e.g., Schiff bases with lysine residues).
- Proteomics : SILAC labeling to track protein modifications .
- Data Integration : Use pathway analysis tools like MetaboAnalyst to map this compound’s interaction networks .
Methodological Considerations
Q. What ethical and statistical guidelines apply to this compound toxicity studies involving animal models?
- Methodological Answer :
- Ethical Compliance : Follow ARRIVE 2.0 guidelines for reporting, including sample size justification (power analysis) and humane endpoints .
- Statistical Rigor : Apply Kaplan-Meier survival analysis for acute toxicity studies; report exact p-values (avoid "significant" without context) .
Q. How should researchers validate this compound’s stability in long-term storage for longitudinal studies?
- Methodological Answer :
- Accelerated Stability Testing : Store this compound at 40°C/75% RH for 6 months, with periodic GC-MS analysis.
- Degradation Kinetics : Calculate Arrhenius parameters to predict shelf life .
Contradictory Data Analysis
Q. Why do some studies report this compound as a biomarker of oxidative stress, while others attribute it to dietary intake?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
